5-benzoyl-4-methyl-2(3H)-pyrimidinone
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Overview
Description
5-benzoyl-4-methyl-2(3H)-pyrimidinone is a heterocyclic compound that features a pyrimidinone core with a benzoyl and a methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzoyl-4-methyl-2(3H)-pyrimidinone typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-2(3H)-pyrimidinone with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
5-benzoyl-4-methyl-2(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrimidinone derivatives.
Scientific Research Applications
5-benzoyl-4-methyl-2(3H)-pyrimidinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-benzoyl-4-methyl-2(3H)-pyrimidinone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with DNA replication .
Comparison with Similar Compounds
Similar Compounds
- 5-methoxy-4-methyl-2(2-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 2-phenyl-5,6,7,8-tetrahydro-4H-benzo[4,5]thieno[2,3-d][1,3]oxazin-4-one
Uniqueness
5-benzoyl-4-methyl-2(3H)-pyrimidinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzoyl group enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research .
Properties
CAS No. |
113246-39-2 |
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Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
5-benzoyl-6-methyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C12H10N2O2/c1-8-10(7-13-12(16)14-8)11(15)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14,16) |
InChI Key |
HKIKZYTVTYSZJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC(=O)N1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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